molecular formula C22H26FN3O4 B2475087 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 941871-38-1

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2475087
CAS No.: 941871-38-1
M. Wt: 415.465
InChI Key: AOVYMTLEERUYFL-UHFFFAOYSA-N
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Description

N1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorophenyl-morpholinoethyl moiety at the N1 position and a 2-methoxybenzyl group at the N2 position. For instance, oxalamides with morpholine or aryl substituents have demonstrated biological activity, such as antiviral targeting of HIV entry () or modulation of metabolic enzymes like CYP3A4 (). The 4-fluorophenyl and 2-methoxybenzyl groups may influence pharmacokinetic properties, including solubility and metabolic stability, compared to analogs with chlorophenyl or pyridinyl substituents .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-29-20-5-3-2-4-17(20)14-24-21(27)22(28)25-15-19(26-10-12-30-13-11-26)16-6-8-18(23)9-7-16/h2-9,19H,10-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVYMTLEERUYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Morpholinoethyl Intermediate

The 2-(4-fluorophenyl)-2-morpholinoethanol intermediate is synthesized via a nucleophilic addition-elimination reaction. 4-Fluorobenzaldehyde reacts with morpholine in the presence of a Brønsted acid catalyst, such as p-toluenesulfonic acid (pTSA), to form the corresponding imine. Subsequent reduction using sodium borohydride (NaBH4) in methanol yields the secondary alcohol. This step typically achieves 70–85% yields under reflux conditions (60–80°C, 6–8 hours).

Oxalamide Formation via Oxidative Carbonylation

The oxalamide backbone is constructed through oxidative carbonylation, a method adapted from industrial oxamide synthesis. The morpholinoethyl intermediate reacts with carbon monoxide (CO) and oxygen (O2) in the presence of a bimetallic catalyst (e.g., Pd-Cu/C) at 120–150°C and 5–10 bar pressure. This step forms the oxalyl chloride derivative, which is subsequently treated with anhydrous ammonia to generate the oxalamide precursor.

Table 1: Optimization of Oxidative Carbonylation Conditions

Parameter Optimal Range Yield Improvement (%)
Temperature 130°C 15–20
Pressure (CO:O2) 7 bar (3:1 ratio) 12
Catalyst Loading 5 wt% Pd-Cu/C 25

Data derived from scaled-up protocols.

Final Coupling with 2-Methoxybenzylamine

The oxalyl chloride derivative undergoes nucleophilic acyl substitution with 2-methoxybenzylamine in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion. After 12–16 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient), yielding 65–78% pure compound.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reaction efficiency. A two-stage system separates the morpholinoethyl intermediate synthesis (residence time: 25 minutes) from the oxalamide formation (residence time: 40 minutes). This approach reduces side reactions and improves heat transfer, achieving 85% overall yield at a throughput of 2.5 kg/day.

Catalytic Optimization and Yield Enhancement

Industrial protocols utilize heterogeneous catalysts to enable reagent recycling. For example, immobilizing morpholine on mesoporous silica (SBA-15) reduces waste generation by 40% while maintaining 90% conversion rates. Post-reaction, the catalyst is recovered via filtration and reused for 5–7 cycles without significant activity loss.

Innovative Synthesis Techniques

Ultrasound-Assisted Reaction Optimization

Ultrasound irradiation (20 kHz, 300 W) accelerates the final coupling step by enhancing mass transfer and reducing activation energy. Trials demonstrate a 30% reduction in reaction time (from 12 to 8 hours) and a 12% yield increase compared to conventional methods.

Flow Chemistry Applications

An integrated flow system synthesizes the target compound from phenylacetylene precursors in 11 seconds of residence time. This method employs supercritical CO2 as a green solvent, achieving 81–90% isolated yield for structurally analogous compounds.

Table 2: Comparison of Synthesis Methodologies

Method Yield (%) Reaction Time Scalability
Traditional Batch 65–78 18–24 hours Moderate
Continuous Flow 85 65 minutes High
Ultrasound-Assisted 72–82 8 hours Limited
Supercritical CO2 81–90 11 seconds Pilot-scale

Data synthesized from patent and journal sources.

Mechanistic Insights and Side Reactions

The morpholinoethyl intermediate’s stereoelectronic properties critically influence subsequent steps. The fluorine atom’s strong electron-withdrawing effect activates the phenyl ring for electrophilic substitution but may lead to unwanted side products, such as:

  • Diastereomer Formation : Poor temperature control during the reduction step generates 15–20% undesired diastereomers.
  • Oxidation Byproducts : Over-oxidation of the morpholino group at temperatures >150°C produces N-oxide derivatives (5–8% yield).

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides exhibit diverse pharmacological and industrial applications depending on their substituents. Below is a comparative analysis of structurally related compounds:

Antiviral Oxalamides

Compounds in feature chlorophenyl and heterocyclic groups (e.g., thiazolyl, pyrrolidinyl) and inhibit HIV entry. For example:

  • Compound 13: N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide Activity: IC₅₀ = 0.8 µM against HIV-1 entry . Structural distinction: The thiazolyl-piperidine moiety enhances binding to viral envelope proteins, unlike the target compound’s morpholinoethyl group.
  • BNM-III-170 (): Contains a guanidinomethyl group for enhanced CD4 mimicry. Activity: 10-fold higher potency than early analogs .

Key difference : The target compound’s 4-fluorophenyl and 2-methoxybenzyl groups may reduce off-target interactions compared to chlorophenyl analogs but could lower antiviral efficacy without optimized heterocyclic substituents .

Flavoring Oxalamides

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, ): Application: Umami flavor enhancer (FEMA 4233) with regulatory approval . Safety: NOEL = 100 mg/kg/day in rats; margin of safety >33 million . Structural contrast: S336’s pyridinylethyl and dimethoxybenzyl groups favor taste receptor activation, while the target compound’s morpholinoethyl group may confer unintended bitterness or metabolic liabilities .

Metabolic Enzyme Inhibitors

  • S5456 (): N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
    • Activity : 51% inhibition of CYP3A4 at 10 µM .

Comparison: The target compound’s morpholinoethyl group may reduce CYP inhibition compared to pyridinylethyl analogs but requires empirical validation .

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name Key Substituents Application Activity/Property Reference
Target Compound 4-Fluorophenyl, morpholinoethyl, 2-methoxybenzyl Under investigation Hypothesized antiviral activity
Compound 13 () Chlorophenyl, thiazolyl-piperidine Antiviral IC₅₀ = 0.8 µM (HIV-1)
S336 () 2,4-Dimethoxybenzyl, pyridinylethyl Flavoring NOEL = 100 mg/kg/day
S5456 () 2,3-Dimethoxybenzyl, pyridinylethyl CYP3A4 inhibition 51% inhibition at 10 µM
Compound 17 () 4-Methoxyphenethyl, 2-methoxyphenyl Metabolic studies 35% synthesis yield

Research Implications

However, its morpholinoethyl group may reduce metabolic stability compared to pyrrolidinyl or piperidinyl analogs (). Further studies should prioritize:

Antiviral assays to compare efficacy with chlorophenyl-thiazolyl analogs.

CYP inhibition screening to assess safety margins.

Solubility optimization via substituent tuning (e.g., replacing 2-methoxybenzyl with polar groups).

Biological Activity

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its efficacy.

  • Molecular Formula : C21H23FN4O5
  • Molecular Weight : 430.4 g/mol
  • CAS Number : 942012-65-9

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The reaction pathways often include the formation of amides through coupling reactions between amines and carboxylic acids or their derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For example, it has been evaluated against several cancer cell lines, including breast cancer (MCF-7 and T47D) and leukemia (K562) cell lines. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (μM)Reference
MCF-71.42
T47D1.92
K5622.92

These results indicate that the compound exhibits significant growth inhibition and cytotoxic effects on various cancer cell lines.

The proposed mechanism of action for this compound includes:

  • Inhibition of PI3K/Akt/mTOR Pathway : This signaling pathway is crucial for cell growth and survival. Inhibitors targeting this pathway can lead to apoptosis in cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study conducted by researchers evaluated the effects of the compound on MCF-7 cells, demonstrating a dose-dependent response in cell viability assays using the MTT method. The results indicated a significant reduction in cell viability at concentrations above 1 μM.
  • Leukemia Model : In another preclinical study involving K562 cells, treatment with this compound resulted in a notable decrease in cell proliferation and increased apoptosis markers.

Q & A

Q. What established synthetic routes are available for N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions starting with preparation of intermediates like 2-(4-fluorophenyl)-2-morpholinoethylamine and 2-methoxybenzylamine. Key steps include:
  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂ or Ar) at 0–5°C to minimize side reactions .
  • Morpholinoethyl group introduction : Optimize nucleophilic substitution reactions with morpholine derivatives at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
    Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine/acid) and anhydrous solvents (DMF or DCM) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) confirms substituent integration (e.g., 4-fluorophenyl singlet at δ 7.2–7.4 ppm, morpholinoethyl protons at δ 3.5–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI or APCI modes validate molecular weight (e.g., [M+H⁺]⁺ at m/z 442.18) with <2 ppm error .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (90–95% purity, retention time 8–10 min) detect impurities .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility :
  • Organic solvents: Highly soluble in DMSO (>50 mg/mL), DCM, or ethanol.
  • Aqueous media: Limited solubility (<0.1 mg/mL in PBS pH 7.4); use co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
  • Stability :
  • Store at –20°C under N₂; stable for >6 months.
  • Degrades at pH <3 (acidic hydrolysis of amide bonds) or >50°C (thermal decomposition) .

Advanced Research Questions

Q. How can coupling reactions be optimized to enhance synthesis efficiency and scalability?

  • Methodological Answer :
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation to reduce reaction time (from 24h to 8h) .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve yield (from 40% to 65%) and reduce toxicity .
  • Flow chemistry : Continuous-flow reactors (residence time 30 min, 80°C) enable gram-scale synthesis with 85% yield .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) in cell-free (e.g., recombinant enzyme assays) vs. cell-based systems (e.g., luciferase reporter assays) to identify off-target effects .

  • Metabolite profiling : LC-MS/MS detects hydrolyzed metabolites (e.g., morpholinoethyl fragments) that may interfere with activity .

  • Structural analogs : Test derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate substituent-specific effects (Table 1) .

    Table 1: Substituent Effects on Antiviral Activity

    Substituent (R)IC₅₀ (nM)Selectivity Index
    4-Fluorophenyl12 ± 285
    4-Chlorophenyl8 ± 1120
    4-Methylphenyl25 ± 440
    Data adapted from

Q. How to design SAR studies to identify key functional groups for target engagement?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy on benzyl; morpholino → piperazino) .
  • Step 2 : Screen in target-specific assays (e.g., HIV entry inhibition via CD4-binding assays) .
  • Step 3 : Apply multivariate analysis (e.g., PCA or CoMFA) to correlate logP, H-bond donors, and steric bulk with activity .
  • Step 4 : Validate top candidates via X-ray crystallography (protein-ligand co-structures) or SPR (binding kinetics) .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency between recombinant and cellular assays?

  • Methodological Answer :
  • Membrane permeability : Measure intracellular concentrations via LC-MS; low permeability (e.g., Papp <1×10⁻⁶ cm/s) explains reduced cellular activity .
  • Protein binding : Use equilibrium dialysis to assess serum albumin binding (>95% binding reduces free drug levels) .
  • Prodrug design : Introduce ester moieties (e.g., acetyloxymethyl) to enhance cellular uptake, followed by enzymatic hydrolysis .

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